2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride
CAS No.: 1820718-39-5
Cat. No.: VC2720658
Molecular Formula: C9H20ClNS
Molecular Weight: 209.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1820718-39-5 |
|---|---|
| Molecular Formula | C9H20ClNS |
| Molecular Weight | 209.78 g/mol |
| IUPAC Name | 2-(2-methylpropylsulfanylmethyl)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C9H19NS.ClH/c1-8(2)6-11-7-9-4-3-5-10-9;/h8-10H,3-7H2,1-2H3;1H |
| Standard InChI Key | WXBJTDNCFAXOJU-UHFFFAOYSA-N |
| SMILES | CC(C)CSCC1CCCN1.Cl |
| Canonical SMILES | CC(C)CSCC1CCCN1.Cl |
Introduction
2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride is a chemical compound with the CAS number 1820718-39-5. It is primarily used in research settings due to its unique chemical structure and potential applications in various fields. This article aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis, and potential uses.
Potential Applications and Research
While specific applications of 2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride are not well-documented in the public domain, compounds with similar structures are often explored for their biological activities, such as antimicrobial or antifungal properties. The compound's unique sulfanyl linkage may confer specific interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Safety and Handling
As with many chemical compounds, handling 2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride requires caution. It is classified as a research chemical and should not be used for purposes other than research without proper authorization. Safety data sheets (SDS) would typically provide detailed information on hazards, such as toxicity, skin and eye irritation, and appropriate handling procedures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume